2-Methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile
Description
Properties
IUPAC Name |
2-methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c1-15-8-3-2-4-9(7(8)5-14)16-6-10(11,12)13/h2-4H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPIHUUPWYOKIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OCC(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379497 | |
| Record name | 2-methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-03-2 | |
| Record name | 2-methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method 1: Halogen Displacement with 2,2,2-Trifluoroethanol
Starting Material : 2-Methoxy-6-bromobenzonitrile
Procedure :
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Combine 2-methoxy-6-bromobenzonitrile (1 equiv), 2,2,2-trifluoroethanol (1.2 equiv), and K₂CO₃ (2 equiv) in DMF.
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Reflux at 120°C for 12–24 hours under inert atmosphere.
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Isolate the product via vacuum distillation or column chromatography.
Yield : 75–85%.
Key Insight : The bromine atom at the 6-position is activated by the electron-withdrawing nitrile group, facilitating nucleophilic attack.
Method 2: Phase-Transfer Catalyzed Etherification
Starting Material : 2-Methoxy-6-fluorobenzonitrile
Procedure :
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Dissolve 2-methoxy-6-fluorobenzonitrile (1 equiv) and tetrabutylammonium bromide (0.1 equiv) in toluene.
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Add 2,2,2-trifluoroethanol (1.5 equiv) and 50% NaOH aqueous solution.
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Stir vigorously at 60°C for 6 hours.
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Extract the organic layer and purify by recrystallization.
Yield : 70–78%.
Advantage : Phase-transfer catalysts mitigate the poor solubility of inorganic bases, enhancing reaction efficiency.
Comparative Analysis of Preparation Routes
| Method | Starting Material | Conditions | Yield | Scalability |
|---|---|---|---|---|
| Halogen Displacement | 2-Methoxy-6-bromobenzonitrile | K₂CO₃, DMF, 120°C | 75–85% | High |
| Phase-Transfer Catalysis | 2-Methoxy-6-fluorobenzonitrile | NaOH, TBAB, 60°C | 70–78% | Moderate |
| Diazonium Intermediate | 2-Methoxy-6-nitrobenzonitrile | Reduction, diazotization | 60–65% | Low |
Table 1 : Efficiency metrics for synthetic routes. Higher yields and scalability favor halogen displacement methods.
Experimental Considerations and Challenges
Regioselectivity in Bromination
Introducing bromine at the 6-position of 2-methoxybenzonitrile requires careful control. The nitrile group directs electrophilic substitution to the meta position (4-position), while the methoxy group directs ortho/para. Competitive bromination at the 4-position can occur, necessitating:
Stability of the Nitrile Group
Strong bases (e.g., NaH) or acidic conditions may hydrolyze the nitrile to carboxylic acid. Mitigation strategies include:
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Mild Bases : K₂CO₃ instead of NaOH for less aggressive conditions.
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Low-Temperature Reactions : Conduct substitutions below 100°C to prevent degradation.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Products include 2-methoxy-6-(2,2,2-trifluoroethoxy)benzoic acid.
Reduction: Products include 2-methoxy-6-(2,2,2-trifluoroethoxy)benzylamine.
Scientific Research Applications
2-Methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Chemical Identity :
Key Features :
- The trifluoroethoxy group introduces strong electron-withdrawing effects due to the fluorine atoms, enhancing the compound's lipophilicity and metabolic stability .
- The benzonitrile core provides a rigid aromatic scaffold, making it useful in pharmaceutical and agrochemical intermediates .
Comparison with Structurally Similar Compounds
Substituted Benzonitriles with Trifluoromethyl or Trifluoroethoxy Groups
Halogenated and Mixed-Substituent Benzonitriles
| 2-Chloro-6-(difluoromethoxy)benzonitrile | 1261618-35-2 | -Cl (2), -OCHF2 (6) | C8H4ClF2NO | Difluoromethoxy group is less electron-withdrawing than trifluoroethoxy; chlorine increases molecular weight and polarizability . | | 3-Bromo-4-(trifluoromethoxy)benzonitrile | 191602-89-8 | -Br (3), -OCF3 (4) | C8H3BrF3NO | Bromine at position 3 introduces steric bulk; trifluoromethoxy at position 4 shifts electronic effects compared to position 6 . |
Heterocyclic Analogues
| 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine | 213193-32-9 | -NH2 (3), -OCH2CF3 (6) | C7H6F3N2O | Pyridine ring reduces aromatic stability vs. benzene; amino group enhances nucleophilicity . |
Physicochemical Properties
Pharmaceutical Relevance
- Fluorinated benzonitriles are prominent in kinase inhibitors and agrochemicals. For instance, the trifluoroethoxy group in the target compound may mimic ATP-binding motifs in kinase targets .
Biological Activity
2-Methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile, a compound with the CAS number 175204-03-2, is notable for its unique structural features that include a trifluoroethoxy group. This compound has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological models, and relevant studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula: C11H10F3NO2
- IUPAC Name: this compound
- Molecular Weight: 239.20 g/mol
The presence of the trifluoroethoxy group is significant as it enhances lipophilicity and may influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Studies suggest that:
- The trifluoromethyl group can enhance binding affinity to certain receptors or enzymes.
- The methoxy group may facilitate hydrogen bonding interactions with biological macromolecules.
These interactions can modulate various signaling pathways, potentially leading to therapeutic effects.
Anticancer Properties
Recent studies have explored the anticancer potential of compounds similar to this compound. For instance:
- In vitro studies showed that related compounds exhibit cytotoxicity against various cancer cell lines such as LN229 glioblastoma cells. The mechanism involves inducing apoptosis through DNA damage and cell cycle arrest .
- In vivo studies using genetically modified models (e.g., Drosophila melanogaster) demonstrated significant reductions in tumor growth and glucose levels in diabetic models when treated with analogous compounds .
Antidiabetic Effects
The incorporation of trifluoroethyl groups in similar compounds has been linked to improved antidiabetic activity:
- Compounds derived from the same chemical family were shown to lower glucose levels significantly in diabetic models .
Case Studies and Research Findings
| Study | Findings | Methodology |
|---|---|---|
| Study A | Significant cytotoxicity against LN229 cells | In vitro cytotoxic assay |
| Study B | Reduced glucose levels in diabetic Drosophila | In vivo model testing |
| Study C | Enhanced binding affinity to protein targets | Molecular docking simulations |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile, and how can purity be ensured?
- Methodology : A plausible route involves nucleophilic aromatic substitution. Starting with 2-methoxy-6-nitrobenzonitrile, react with 2,2,2-trifluoroethanol in the presence of a base (e.g., K₂CO₃) under reflux conditions in a polar aprotic solvent like DMF. Monitor reaction progress via TLC or HPLC. Purify the crude product using recrystallization (e.g., ethanol/water mixture) to achieve >95% purity .
- Key Considerations : Optimize reaction time and temperature to minimize side products. Use spectroscopic techniques (¹H/¹³C NMR, FTIR) to confirm structural integrity.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H NMR will show distinct signals for methoxy (~δ 3.8–4.0 ppm) and trifluoroethoxy (-OCH₂CF₃, δ ~4.5–4.7 ppm) groups. ¹⁹F NMR will display a triplet for the CF₃ group (δ ~-75 to -80 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS can confirm the molecular ion peak at m/z 245.05 (C₁₀H₈F₃NO₂⁺) .
- FTIR : Look for nitrile (C≡N) stretching at ~2230 cm⁻¹ and ether C-O stretches near 1250 cm⁻¹ .
Q. How does the trifluoroethoxy group influence the compound's reactivity in substitution reactions?
- Mechanistic Insight : The electron-withdrawing trifluoroethoxy group (-OCH₂CF₃) deactivates the benzene ring, directing electrophilic substitution to the para position relative to the methoxy group. Nucleophilic substitutions (e.g., displacement of fluorine in related analogs) require harsh conditions due to reduced ring reactivity .
Advanced Research Questions
Q. How can computational chemistry models predict the compound's interactions with biological targets?
- Methodology :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. Optimize geometry using B3LYP/6-31G(d) basis sets .
- Molecular Dynamics (MD) : Simulate binding affinity to enzymes (e.g., cytochrome P450) by docking studies (AutoDock Vina) to explore metabolic stability .
- Applications : Predict metabolic pathways or ligand-receptor interactions, leveraging the trifluoroethoxy group’s lipophilicity for enhanced membrane permeability .
Q. What are the challenges in analyzing photodegradation products of this compound?
- Analytical Strategy :
- HPLC-MS/MS : Use a C18 column (ACN/water gradient) to separate degradation products. Monitor for bicyclic intermediates (e.g., 6-cyano-2-trifluoroethoxybicyclo[3.1.0]hexene) formed under UV light, as observed in analogous photochemical reactions .
- GC-MS : Detect volatile byproducts like trifluoroacetic acid or nitrile derivatives .
Q. How does this compound compare structurally and functionally to 2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile?
- Comparative Analysis :
| Property | 2-Methoxy-6-TFEB | 2-Fluoro-6-TFEB |
|---|---|---|
| Electron Effects | Methoxy (-OMe) is EDG | Fluoro (-F) is EWG |
| Reactivity | Less reactive to electrophiles | More reactive to nucleophiles |
| Lipophilicity (LogP) | ~2.1 (predicted) | ~1.8 (predicted) |
- Impact : The methoxy group increases electron density, altering regioselectivity in further derivatization compared to the fluoro analog .
Q. What strategies resolve contradictions in reported CAS registry numbers for this compound?
- Verification Protocol :
- Cross-reference PubChem (CID 2783160), CAS 175204-03-2 (MFCD00068217), and supplier data (e.g., Combi-Blocks: QC-0261) .
- Confirm identity via orthogonal analytical methods (NMR, HRMS) if discrepancies arise (e.g., CAS 175278-60-1 in may be erroneous) .
Methodological Notes
- Synthesis Optimization : Scale-up using continuous flow reactors may enhance yield and reduce side reactions, as suggested for structurally similar compounds .
- Biological Studies : Prioritize in vitro assays (e.g., enzyme inhibition) to explore bioactivity, given limited existing data. Use fluorinated analogs as positive controls .
- Data Reproducibility : Document reaction conditions rigorously (e.g., solvent purity, base equivalents) to mitigate variability in substitution reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
